molecular formula C26H23NO5 B2947076 8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one CAS No. 845627-27-2

8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one

货号: B2947076
CAS 编号: 845627-27-2
分子量: 429.472
InChI 键: LXWQPBIBLNDYSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-((Benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with a complex substitution pattern. Its core structure comprises a 4H-chromen-4-one scaffold substituted at positions 3, 7, and 6. The 3-position features a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic system known for enhancing metabolic stability and bioavailability in drug-like molecules .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where flavone derivatives are active (e.g., kinase inhibitors, antimicrobial agents).

属性

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-27(14-17-5-3-2-4-6-17)15-20-22(28)9-8-19-25(29)21(16-32-26(19)20)18-7-10-23-24(13-18)31-12-11-30-23/h2-10,13,16,28H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQPBIBLNDYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a chromone core combined with a dihydrobenzo[dioxin moiety suggests potential interactions with various biological targets.

Biological Activity Overview

  • Anticancer Activity : Several studies have indicated that derivatives of chromones exhibit significant anticancer properties. The compound in focus is hypothesized to inhibit certain kinases involved in cancer progression.
  • Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes such as DYRK1A and DYRK1B, which are implicated in various diseases, including cancer and neurodegenerative disorders. In particular, the IC50 values for related compounds have been reported in the nanomolar range, indicating potent inhibitory effects .
  • Neuroprotective Effects : Some derivatives have displayed neuroprotective properties, which could be beneficial in treating conditions like Alzheimer's disease. The mechanism may involve modulation of signaling pathways related to neuronal survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of DYRK1A/B kinases
NeuroprotectionModulation of neuronal survival pathways
Enzyme InhibitionPotent inhibition with IC50 values in nanomolar range

Case Study: DYRK1A/B Inhibition

A study focused on a series of compounds structurally similar to the target compound demonstrated that specific modifications led to enhanced inhibitory activity against DYRK1A/B. For instance, compounds with substituents at the benzyl position showed increased potency, with IC50 values reaching as low as 0.22 nM for DYRK1A . This suggests that structural optimization could significantly enhance biological activity.

The proposed mechanism involves the interaction of the compound with ATP-binding sites on kinases, leading to inhibition of phosphorylation processes critical for cell cycle regulation and survival pathways in cancer cells. Additionally, the presence of hydroxyl groups may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous flavones and benzodioxin-containing derivatives, highlighting key substitutions and their implications:

Compound Name Substituents (Position) Key Structural Features Physicochemical/Biological Notes Reference(s)
Target Compound :
8-((Benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one
- 3: 2,3-Dihydrobenzo[b][1,4]dioxin
- 7: Hydroxy
- 8: Benzyl(methyl)aminomethyl
Lipophilic benzyl group enhances membrane permeability; tertiary amine may aid solubility. Theoretical logP ~3.5 (estimated); potential for CNS penetration due to benzyl group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one - 3: Benzodioxin
- 7: Hydroxy
- 8: 3-Methylpiperidinylmethyl
Piperidine introduces rigidity; methyl group reduces steric hindrance. Higher polarity than target compound (logP ~2.8); piperidine may improve aqueous solubility.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one - 3: Benzodioxin
- 6: Ethyl
- 7: Hydroxy
- 8: 2-Methylpiperidinylmethyl
Ethyl group at C-6 adds steric bulk; 2-methylpiperidine enhances stereochemical diversity. Increased molecular weight (MW ~466 vs. target ~437); ethyl group may reduce metabolic clearance.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one - 2: Methyl
- 3: Benzodioxin
- 7: Hydroxy
Simplified structure with no C-8 substitution; methyl at C-2 may stabilize the chromenone core. Lower molecular weight (MW ~338); absence of C-8 group limits target engagement flexibility.
O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine - Benzodioxin-methyl-hydroxylamine Non-flavone derivative; hydroxylamine moiety confers nucleophilic reactivity. NMR: δ 6.75–6.81 (aromatic H), 5.95 (OCH2Ar); MS m/z 182 .

Key Research Findings and Implications

Piperidine derivatives (e.g., 3-methylpiperidinyl in ) exhibit improved solubility due to their cyclic amine structure but may suffer from reduced metabolic stability compared to benzyl groups .

Role of the Benzodioxin Moiety :

  • The 2,3-dihydrobenzo[b][1,4]dioxin group at C-3 is conserved across analogs, suggesting its critical role in maintaining planar aromaticity for π-π stacking interactions with biological targets .

Impact of Additional Substituents :

  • Ethyl substitution at C-6 () increases steric bulk, which could hinder binding to narrow enzyme active sites but improve selectivity .
  • Simpler analogs lacking C-8 substitutions (e.g., ) show reduced complexity but also diminished pharmacological versatility .

Synthetic Considerations :

  • Synthesis routes for similar compounds (e.g., ) often involve Friedel-Crafts alkylation or Mannich reactions to install substituents at C-8 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。